molecular formula C17H23NO2S B2668021 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2189434-55-5

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Cat. No.: B2668021
CAS No.: 2189434-55-5
M. Wt: 305.44
InChI Key: HQQJXOSSZWAKDP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves several steps. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane . This intermediate is then expanded to form 2-oxa-7-azaspiro[3.5]nonane, which is further reacted with benzylsulfanyl and acetamide groups under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its specific combination of the benzylsulfanyl and spirocyclic oxetane groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQJXOSSZWAKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CSCC3=CC=CC=C3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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